5-HT7 Receptor Inverse Agonism: Pellotine vs. Anhalidine in a Functional cAMP Assay
In the GloSensor cAMP functional assay, pellotine (1a) acts as a 5-HT7 receptor inverse agonist with an EC50 of 291 nM and near-complete suppression of basal cAMP (Emax = −98.6%). The naturally occurring analog anhalidine (1b), which lacks the 1-methyl substituent, exhibits a 2-fold higher functional potency (EC50 = 219 nM) but a slightly lower maximal inverse agonism efficacy (Emax = −95.4%) [1]. This direct head-to-head comparison, conducted under identical assay conditions, demonstrates that the 1-methyl group in pellotine modestly reduces 5-HT7 inverse agonism potency while marginally enhancing maximal efficacy relative to the des-methyl analog.
| Evidence Dimension | 5-HT7 receptor inverse agonism – functional potency (EC50) and maximal efficacy (Emax) |
|---|---|
| Target Compound Data | Pellotine (1a): EC50 = 291 nM, Emax = −98.6% |
| Comparator Or Baseline | Anhalidine (1b): EC50 = 219 nM, Emax = −95.4% |
| Quantified Difference | Anhalidine is 1.33-fold more potent (EC50 ratio 219/291); pellotine achieves a 3.2 percentage-point greater suppression of basal cAMP |
| Conditions | GloSensor cAMP assay; HEK293 cells expressing human 5-HT7 receptor; compounds tested in parallel |
Why This Matters
For researchers investigating 5-HT7-mediated sleep modulation, the choice between pellotine and anhalidine involves a trade-off: pellotine provides near-complete inverse agonism efficacy (−98.6%) whereas anhalidine offers slightly higher potency, a distinction critical for in vivo dose selection and receptor occupancy modeling.
- [1] Chan, C. B.; Pottie, E.; Simon, I. A.; Rossebø, A. G.; Herth, M. M.; Harpsøe, K.; Kristensen, J. L.; Stove, C. P.; Poulie, C. B. M. Synthesis, Pharmacological Characterization, and Binding Mode Analysis of 8-Hydroxy-Tetrahydroisoquinolines as 5-HT7 Receptor Inverse Agonists. ACS Chem. Neurosci. 2025, 16 (3), 439–451. DOI: 10.1021/acschemneuro.4c00667. View Source
